Methyl 2-(7,8-dihydro-1,6-naphthyridin-6(5H)-YL)acetate
CAS No.: 1196147-26-8
Cat. No.: VC18992988
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1196147-26-8 |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 2-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)acetate |
| Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)8-13-6-4-10-9(7-13)3-2-5-12-10/h2-3,5H,4,6-8H2,1H3 |
| Standard InChI Key | DMJHRDQFWXOHEH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1CCC2=C(C1)C=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound’s backbone consists of a 1,6-naphthyridine system, where positions 7 and 8 are hydrogenated to form a 7,8-dihydro derivative . This partial saturation reduces aromaticity in the second ring while maintaining conjugation in the pyridine moiety, creating a hybrid system with distinct electronic characteristics. The methyl ester group at position 2 introduces both steric and electronic effects that influence molecular interactions .
X-ray crystallography studies of analogous compounds reveal a planar naphthyridine core with slight puckering in the hydrogenated ring . Density functional theory (DFT) calculations predict a dipole moment of 3.8 Debye, primarily oriented along the N1–C4 axis, which facilitates interactions with polar binding pockets in biological targets .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound shows distinctive patterns:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52–8.59 (m, 2H, aromatic), 4.21 (s, 2H, CH₂COO), 3.67 (s, 3H, OCH₃), 3.12–3.25 (m, 4H, dihydro ring CH₂), 2.31 (m, 2H, bridgehead CH₂) .
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¹³C NMR: Signals at 170.8 ppm (ester carbonyl), 154.2 ppm (naphthyridine C=N), and 52.1 ppm (OCH₃) confirm the structural assignment.
The infrared spectrum exhibits strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=N vibration), consistent with the conjugated system .
Synthetic Methodologies
Enzymatic Resolution
For chiral variants, Pseudomonas fluorescens lipase mediates kinetic resolution of racemic intermediates with enantiomeric excess >95% . Key advantages include:
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Mild aqueous conditions (pH 7.0, 25°C)
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Recyclability of the enzyme over 5 cycles
Physicochemical and Biological Properties
Solubility and Partitioning
The methyl ester group dramatically improves lipophilicity compared to carboxylic acid analogs:
| Property | Value |
|---|---|
| LogP (octanol/water) | 1.82 ± 0.03 |
| Aqueous solubility | 2.1 mg/mL |
| Melting point | 192–195°C |
These characteristics enable penetration of blood-brain barrier models (Papp = 8.7 × 10⁻⁶ cm/s in MDCK cells).
Biological Activity
In vitro screening reveals multimodal pharmacological effects:
3.2.1 Enzyme Inhibition
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Monoamine oxidase B (MAO-B): IC₅₀ = 0.48 μM (competitive inhibition, Ki = 0.12 μM)
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Phosphodiesterase 4D (PDE4D): IC₅₀ = 1.2 μM (non-competitive)
3.2.2 Receptor Modulation
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5-HT₆ serotonin receptor: Kᵢ = 3.8 nM (full antagonist)
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σ-1 receptor: EC₅₀ = 12 μM (positive allosteric modulator)
Molecular docking studies show the ester oxygen forms hydrogen bonds with Tyr435 of MAO-B (2.9 Å distance), while the naphthyridine ring π-stacks with Phe352 .
Comparative Analysis of Naphthyridine Derivatives
Structural modifications significantly alter biological performance:
| Compound | Modification | Activity Enhancement |
|---|---|---|
| 7-Methyl-1,6-naphthyridin-5(6H)-one | Methyl at C7 | 5× MAO-B selectivity |
| 2-(Benzyloxy) derivative | Benzyl ether | Improved σ-1 affinity |
| Parent carboxylic acid | Free COOH | Reduced CNS penetration |
The methyl ester derivative balances target engagement and pharmacokinetics, showing 92% oral bioavailability in rodent models versus 34% for the acid form .
Applications in Drug Development
Neurodegenerative Disease Candidates
In MPTP-induced Parkinson’s models, the compound (10 mg/kg/day) reduces dopamine neuron loss by 68% through dual MAO-B inhibition and σ-1-mediated neuroprotection. Phase I trials demonstrate linear pharmacokinetics up to 300 mg doses with t₁/₂ = 8.2 hours .
Anti-Inflammatory Agents
The derivative suppresses TNF-α production in LPS-stimulated macrophages (EC₅₀ = 0.9 μM) via PDE4D inhibition, outperforming roflumilast in murine asthma models. Structure-activity studies indicate the ester group’s critical role in membrane permeability for intracellular target engagement.
Stability and Metabolic Profile
Chemical Degradation Pathways
Major degradation routes under accelerated conditions (40°C/75% RH):
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Ester hydrolysis (t₉₀ = 32 days)
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N-Oxide formation at N1 (t₉₀ = 178 days)
Strategies to improve stability include lyophilized formulations and exclusion of light .
Hepatic Metabolism
Cytochrome P450 screening reveals:
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Primary route: CYP3A4-mediated O-demethylation (Vmax = 12 pmol/min/mg)
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Secondary route: CYP2D6 hydroxylation of dihydro ring (Km = 8 μM)
The major metabolite retains 23% MAO-B inhibitory activity, suggesting potential prodrug characteristics .
Environmental and Regulatory Considerations
Ecotoxicology
The compound exhibits moderate persistence in soil (DT₅₀ = 28 days) with low bioaccumulation potential (BCF = 89 L/kg) . Aquatic toxicity thresholds:
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Daphnia magna EC₅₀ = 1.2 mg/L
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Algal growth inhibition EC₁₀ = 0.8 mg/L
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